molecular formula C10H11ClN2O B1530143 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one CAS No. 1250022-31-1

3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one

Cat. No. B1530143
CAS RN: 1250022-31-1
M. Wt: 210.66 g/mol
InChI Key: ADMDDEDHCSXWCJ-UHFFFAOYSA-N
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Description

“3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrrolidin-2-one derivatives, which includes “this compound”, can be achieved through various synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

“this compound” is used in the preparation of conformationally restricted inhibitors of angiotensin-converting enzyme. It is also used in the preparation of 2-aminoquinolines as melanin concentrating hormone receptor (MCH-1R) antagonists .

Scientific Research Applications

Intramolecular Reactions and Chemical Behaviors

3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one's structural properties contribute to interesting chemical behaviors. For instance, certain compounds forming intramolecular hydrogen bonds undergo trans→cis isomerization upon irradiation, leading to hydrogen atom transfer in the excited singlet state, as found in related pyrrolidine derivatives (Obi, Sakuragi, & Arai, 1998).

Spectroscopic Characterization and Structural Studies

The compound's structure facilitates spectroscopic characterization and crystal structure analysis. In research involving Co(III) complexes with pyrrolidine derivatives, the pyrrolidine moiety showed unique hydrogen bonding and crystal formation patterns, crucial for understanding molecular interactions (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).

DNA Interactions and Electrophile Studies

Pyrrolidine derivatives, similar to this compound, have been studied for their ability to interact with DNA. Research indicates that pyrrole-derived bifunctional electrophiles, including some pyrrolidine analogs, can cross-link DNA at specific sites, providing insights into DNA-drug interactions (Woo, Sigurdsson, & Hopkins, 1993).

Applications in DNA Stabilization and Transfection

Pyrrolidyl polyamines, structurally similar to this compound, have been found to significantly stabilize DNA duplexes and triplexes. Their potential as DNA delivery and transfection agents highlights the applicability of such compounds in genetic research and therapy (Nagamani & Ganesh, 2001).

Fluorescent Probes for RNA Research

Compounds like this compound can serve as fluorescent probes. Pyrrolo-C, a fluorescent analog of cytidine, has been used to monitor RNA structure and dynamics, demonstrating the versatility of pyrrolidine derivatives in studying RNA and DNA interactions (Tinsley & Walter, 2006).

Catalysis and Chemical Synthesis

The compound's framework is useful in catalysis and synthesis. For example, pyrrolidine-based catalysts have been used in enantioselective syntheses of alpha-aminooxy carbonyl compounds, illustrating the compound's role in producing complex organic molecules (Momiyama, Torii, Saito, & Yamamoto, 2004).

Biochemical Analysis

Biochemical Properties

3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular functions. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying molecular pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful, highlighting the importance of dosage optimization in research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and function, providing insights into its potential therapeutic applications .

properties

IUPAC Name

3-amino-1-(3-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-7-2-1-3-8(6-7)13-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMDDEDHCSXWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.